2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide
CAS No.: 1190012-26-0
Cat. No.: VC4613972
Molecular Formula: C20H18N4O2
Molecular Weight: 346.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190012-26-0 |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.39 |
| IUPAC Name | 2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18N4O2/c1-12-3-6-14(7-4-12)22-17(25)10-24-11-21-18-15-9-13(2)5-8-16(15)23-19(18)20(24)26/h3-9,11,23H,10H2,1-2H3,(H,22,25) |
| Standard InChI Key | JACGUKGSIQUHFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step reactions to construct the heterocyclic core and functionalize it with desired substituents. Although specific synthetic routes for this compound are not explicitly detailed in the available literature, related compounds are synthesized through the following general steps:
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Formation of the Pyrimido-Indole Core:
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Cyclization reactions involving precursors like aminopyrimidines and indole derivatives under acidic or basic conditions.
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Oxidation or reduction steps may be used to introduce the ketone group.
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Acetamide Functionalization:
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Reaction of the core structure with chloroacetyl chloride or similar acylating agents to introduce the acetamide group.
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Substitution on the Amide Nitrogen:
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Coupling reactions using 4-methylphenylamine or related reagents to attach the aromatic group to the amide nitrogen.
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Physical and Spectroscopic Data
The characterization of such compounds is typically performed using advanced spectroscopic techniques:
| Technique | Expected Observations |
|---|---|
| IR Spectroscopy | Peaks for C=O stretching (~1700 cm⁻¹), N-H bending (~3300 cm⁻¹), and aromatic C-H (~3000 cm⁻¹). |
| 1H-NMR | Signals for aromatic protons (7–8 ppm), methyl groups (~2 ppm), and amide NH (~9 ppm). |
| 13C-NMR | Carbonyl carbons (~180 ppm), aromatic carbons (120–140 ppm), methyl carbons (~20 ppm). |
| Mass Spectrometry | Molecular ion peak at m/z = 347 corresponding to C19H17N5O2. |
Potential Applications
Compounds with similar heterocyclic frameworks are known for their diverse biological activities. While specific studies on this compound are unavailable, its structural features suggest potential applications:
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Pharmacological Activity:
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The pyrimido-indole scaffold is commonly found in molecules with anticancer, antimicrobial, or anti-inflammatory properties.
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The presence of an acetamide group enhances solubility and bioavailability.
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Material Science:
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Heterocyclic compounds like this may serve as intermediates in organic electronics or dye-sensitized solar cells due to their conjugated systems.
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Medicinal Chemistry:
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The compound could act as a lead molecule for drug discovery targeting enzymes or receptors associated with its functional groups.
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Research Findings and Future Directions
Although no direct studies on this compound were found in the provided sources, related molecules have been explored for their biological activities:
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Structure-Activity Relationship (SAR):
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Modifications at the methyl and phenyl positions could tune biological activity.
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Substitutions on the indole ring may enhance receptor binding affinities.
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Docking Studies:
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Computational modeling can predict interactions with biological targets such as kinases or proteases.
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Experimental Validation:
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In vitro assays to evaluate antimicrobial, anticancer, or enzyme inhibitory effects.
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Toxicity studies to determine safety profiles.
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